Product packaging for 3-Methoxy-4-thiocyanatophenol(Cat. No.:)

3-Methoxy-4-thiocyanatophenol

Cat. No.: B12821807
M. Wt: 181.21 g/mol
InChI Key: FIZPVVAFGBDLRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Methoxy-4-thiocyanatophenol is a chemical building block of interest in organic synthesis and materials science. Its structure combines a phenolic core with methoxy and thiocyanate functional groups, making it a versatile precursor for developing more complex molecules. The thiocyanate moiety (SCN) is a key functional group in medicinal chemistry and can be further transformed into other sulfur-containing groups like thiocarbamates, thioethers, and disulfides, which are often explored for their bioactivities . Researchers utilize such compounds as intermediates in synthesizing potential pharmacologically active molecules, including those with antimicrobial or antitumor properties . The methoxy and phenol groups provide sites for hydrogen bonding and metal coordination, which can be exploited in designing ligands or functional materials. This product is intended for research applications as a synthetic intermediate or analytical standard. It is supplied as a high-purity solid and should be stored in a cool, dry place. Handling should be conducted in a well-ventilated fume hood, using appropriate personal protective equipment. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO2S B12821807 3-Methoxy-4-thiocyanatophenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7NO2S

Molecular Weight

181.21 g/mol

IUPAC Name

(4-hydroxy-2-methoxyphenyl) thiocyanate

InChI

InChI=1S/C8H7NO2S/c1-11-7-4-6(10)2-3-8(7)12-5-9/h2-4,10H,1H3

InChI Key

FIZPVVAFGBDLRR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)O)SC#N

Origin of Product

United States

Synthetic Methodologies for 3 Methoxy 4 Thiocyanatophenol and Analogous Thiocyanatophenols

Oxidative Regioselective C-H Thiocyanation Strategies

Oxidative C-H thiocyanation has emerged as a powerful tool for the direct functionalization of phenols, avoiding the need for pre-functionalized starting materials. These strategies typically involve the in-situ generation of an electrophilic thiocyanating agent or a thiocyanate (B1210189) radical, which then reacts with the electron-rich phenol (B47542) ring.

Singlet Oxygen-Mediated Oxidative Thiocyanation of Phenols

A novel and environmentally benign approach to the thiocyanation of phenols involves the use of singlet oxygen (¹O₂) as a mediator. This method utilizes visible light to excite a photosensitizer, which then transfers its energy to ground-state triplet oxygen to generate the highly reactive singlet oxygen.

In this process, the thiocyanate anion (SCN⁻), typically from a source like ammonium (B1175870) thiocyanate (NH₄SCN), undergoes a single electron transfer (SET) to the photogenerated singlet oxygen. This transfer results in the formation of a thiocyanate radical (•SCN). This radical species is electrophilic and readily attacks the electron-rich phenol ring, leading to the formation of the thiocyanated product. This method is notable for being metal-free and avoiding the use of harsh oxidants, relying instead on atmospheric oxygen and visible light, which are abundant and sustainable resources. The reactions are typically carried out at room temperature, further enhancing the green credentials of this protocol. While specific data for 3-Methoxy-4-thiocyanatophenol is not extensively detailed in the literature under this exact method, the regioselective formation of 4-thiocyanatophenol from phenol has been demonstrated, suggesting a high likelihood of success for substituted phenols like guaiacol (2-methoxyphenol) to yield the corresponding 4-thiocyanato derivative.

Photocatalytic Approaches for Phenol Thiocyanation

Visible-light photocatalysis has provided a versatile platform for a wide range of organic transformations, including the C-H thiocyanation of phenols. These methods often employ semiconductor or organic dye photocatalysts to initiate the reaction under mild conditions.

Nitrogen-doped zinc oxide (N-doped ZnO) nanorods have been successfully employed as efficient and reusable heterogeneous photocatalysts for the thiocyanation of phenols under visible light irradiation. nih.gov The doping of ZnO with nitrogen narrows its band gap, allowing it to absorb visible light and act as a photocatalyst.

The proposed mechanism involves the excitation of the N-doped ZnO photocatalyst by visible light, leading to the generation of an electron-hole pair. The photogenerated hole can then oxidize the thiocyanate anion to a thiocyanate radical. This radical subsequently undergoes an electrophilic aromatic substitution reaction with the phenol to yield the thiocyanated product. The use of N-doped ZnO nanorods offers advantages such as high stability, easy recovery, and reusability of the catalyst. This protocol has been shown to be effective for a range of phenols, providing good yields of the corresponding thiocyano compounds at room temperature with air as the terminal oxidant. nih.gov

Below is a table summarizing the results for the thiocyanation of various phenols using N-doped ZnO nanorods as a photocatalyst.

EntrySubstrateProductYield (%)
1Phenol4-Thiocyanatophenol85
24-Methylphenol2-Methyl-4-thiocyanatophenol82
34-Methoxyphenol2-Methoxy-4-thiocyanatophenol88
43-Methoxyphenol (B1666288)4-Thiocyanato-3-methoxyphenol80

Reaction Conditions: Phenol (1 mmol), NH₄SCN (1.5 mmol), N-doped ZnO nanorods (10 mg), Acetonitrile (B52724) (5 mL), visible light irradiation, room temperature, 24 h.

Naphthalene (B1677914) diimide (NDI)-based organic dyes have emerged as potent metal-free photocatalysts for a variety of organic transformations. In the context of phenol thiocyanation, a dual ipso-hydroxylation and para-C–H thiocyanation of arylboronic acids has been developed using an NDI photocatalyst under visible light. This method provides an indirect route to thiocyanatophenols.

The process begins with the in-situ generation of a phenol from an arylboronic acid via an oxidative ipso-hydroxylation, catalyzed by the NDI photocatalyst. The newly formed phenol then undergoes a regioselective para-C–H thiocyanation. The reaction is believed to proceed through a photoredox cycle where the excited NDI photocatalyst oxidizes the thiocyanate anion to a thiocyanate radical, which then reacts with the phenol. This transition-metal-free approach is sustainable and furnishes the products in moderate to high yields at room temperature, using air as the oxidant.

Metal-Free Oxidative Thiocyanation with Ammonium Thiocyanate

The development of metal-free oxidative systems is a key goal in green chemistry. These methods avoid the potential for toxic metal contamination in the final products and reduce the environmental impact of the synthetic process.

A highly efficient and regioselective method for the thiocyanation of aromatic compounds, including phenols, utilizes the combination of ammonium thiocyanate and potassium peroxymonosulfate (B1194676) (Oxone) as the oxidant. Oxone is an inexpensive, stable, and environmentally benign oxidizing agent.

This method is believed to proceed through the oxidation of the thiocyanate anion by Oxone to generate a highly reactive electrophilic thiocyanating species, possibly thiocyanogen (B1223195) ((SCN)₂) or the thiocyanate radical. This reactive intermediate then rapidly attacks the electron-rich phenol ring, leading to the formation of the C-S bond. The reaction is typically fast and provides high yields of the desired thiocyanated phenols with excellent regioselectivity, favoring substitution at the para position. A notable example is the successful para-thiocyanation of 3-methoxyphenol, which affords this compound in high yield.

The following table presents the results of the Oxone-mediated thiocyanation of various substituted phenols.

EntrySubstrateProductYield (%)
1Phenol4-Thiocyanatophenol92
22-Methylphenol4-Methyl-2-thiocyanatophenol89
33-MethoxyphenolThis compound85
44-Chlorophenol4-Chloro-2-thiocyanatophenol78

Reaction Conditions: Phenol (1 mmol), NH₄SCN (1.2 mmol), Oxone (1.2 mmol), Methanol (10 mL), room temperature, 30 min.

Potassium Persulfate (K₂S₂O₈) as Oxidant

Potassium persulfate (K₂S₂O₈), also known as potassium peroxydisulfate, serves as a powerful and cost-effective inorganic oxidant for a multitude of oxidative reactions in organic chemistry. researchgate.netmekongchem.comwikipedia.org Its utility extends to the thiocyanation of phenols, anilines, and various heterocycles. researchgate.netresearchgate.net The compound's high standard reduction potential (1.96 V for the K₂S₂O₈/K₂SO₄ redox couple) makes it thermodynamically capable of oxidizing a wide range of substrates. researchgate.net In solution, the persulfate dianion dissociates to form sulfate (B86663) radicals ([SO₄]⁻), which are the active species in these oxidative transformations. mekongchem.comwikipedia.org

The use of K₂S₂O₈ is considered environmentally responsible due to its low cost, stability, non-toxic nature, and ease of handling. researchgate.net It has been successfully employed in the Elbs persulfate oxidation of phenols and the Boyland–Sims oxidation of anilines, highlighting its effectiveness in functionalizing aromatic rings. mekongchem.comwikipedia.orgatamanchemicals.com These characteristics make it a valuable reagent for synthesizing thiocyanatophenols.

Hydrogen Peroxide (H₂O₂ Systems)

Hydrogen peroxide (H₂O₂) is a key component in various systems for the oxidation of phenols and the introduction of the thiocyanato group. nih.govnih.gov In acidic solutions, H₂O₂ can oxidize ferrous iron to ferric iron, which then reacts with ammonium thiocyanate to form a colored complex, a principle used in H₂O₂ detection. auxilab.es More synthetically relevant is the direct use of H₂O₂ with a thiocyanate source, often catalyzed, to achieve regioselective thiocyanation of aromatic compounds.

One highly efficient method involves the use of H₂O₂ with ammonium thiocyanate (NH₄SCN), catalyzed by nanomagnetic Fe₃O₄, for the thiocyanation of anilines, anisoles, and activated phenols. acs.org The catalytic oxidation of phenol is influenced by factors such as pH, temperature, and the specific catalyst used. nih.gov For instance, the rate of formation of hydroxyl radicals (•OH) from H₂O₂, which drives the oxidation, can be enhanced under certain pH conditions. nih.gov The combination of a peroxidase enzyme, thiocyanate, and hydrogen peroxide forms a potent antimicrobial system, underscoring the reactive species generated from this mixture. nih.gov

Hypervalent Iodine Reagent-Mediated Thiocyanation

Hypervalent iodine (HVI) compounds are versatile and powerful reagents in organic synthesis, capable of mediating a wide range of transformations, including the oxidation of phenols. researchgate.netwikipedia.orgnih.gov Depending on the reagent and substrate, phenols can be oxidized to quinones or iodonium (B1229267) ylides. wikipedia.org Specifically, iodine(III) reagents like [hydroxy(tosyloxy)iodo]benzene (HTIB) have been shown to oxidize phenol preferentially to benzoquinone. nih.gov

For thiocyanation, a combination of a hypervalent iodine(III) reagent, such as phenyliodine dichloride (PhICl₂), and a thiocyanate source like lead(II) thiocyanate (Pb(SCN)₂) has proven effective. jst.go.jp This system allows for the para-selective thiocyanation of various p-unsubstituted phenols and naphthols, proceeding in good to quantitative yields at temperatures from 0°C to room temperature. jst.go.jp The reaction is compatible with a range of functional groups, including chloro, allyl, carbonyl, ester, amide, and primary hydroxyl groups. jst.go.jp The mechanism begins with the formation of an aryloxyiodonium(III) intermediate, which then undergoes nucleophilic attack to yield the final product. wikipedia.org

Lewis Acid-Catalyzed Thiocyanation (e.g., Iron(III) Chloride, Zinc Chloride)

Lewis acids play a crucial role in activating thiocyanating agents for the electrophilic functionalization of aromatic compounds. Iron(III) chloride (FeCl₃) has emerged as an inexpensive, readily available, and highly effective catalyst for these reactions. organic-chemistry.orgacs.orgrsc.org It can activate N-thiocyanatosaccharin for the subsequent regioselective para-thiocyanation of activated arenes, including anisoles, phenols, anilines, and indoles. organic-chemistry.orgacs.org These reactions are typically fast, with high yields being achieved in as little as 5 to 30 minutes. acs.org

The FeCl₃-catalyzed protocol demonstrates excellent scope and is applicable to the late-stage functionalization of complex molecules like drug derivatives. organic-chemistry.org Mechanistic proposals suggest that the Lewis acid coordinates with the thiocyanating agent, enhancing its electrophilicity. acs.org While other Lewis acids can be used, FeCl₃ is often superior in terms of reaction speed and efficiency. acs.org Indoles, oxindoles, and aromatic amino compounds also undergo smooth thiocyanation with ammonium thiocyanate in the presence of anhydrous FeCl₃ under mild conditions, affording high yields with excellent selectivity. researchgate.net

Comparison of Thiocyanation Methodologies
MethodologyKey ReagentsTypical SubstratesKey AdvantagesReference
Potassium Persulfate OxidationK₂S₂O₈, NH₄SCNPhenols, Anilines, HeterocyclesCost-effective, powerful oxidant, environmentally responsible. researchgate.netresearchgate.net
Hydrogen Peroxide SystemsH₂O₂, NH₄SCN, Catalyst (e.g., Fe₃O₄)Phenols, Anilines, AnisolesUses a "green" oxidant, high regioselectivity. acs.org
Hypervalent Iodine ReagentsPhICl₂, Pb(SCN)₂p-Unsubstituted Phenols, NaphtholsHigh yields, p-selectivity, functional group tolerance. jst.go.jp
Lewis Acid CatalysisFeCl₃, N-thiocyanatosaccharin or NH₄SCNPhenols, Anilines, Indoles, AnisolesFast reactions, high yields, inexpensive catalyst, excellent scope. organic-chemistry.orgacs.orgresearchgate.net

Electrochemical Synthesis of Aryl Thiocyanates

Electrochemical methods offer a sustainable and efficient alternative to traditional chemical synthesis for preparing aryl thiocyanates. rsc.org These techniques utilize electrical energy to drive reactions, often avoiding the need for harsh chemical oxidants and metal catalysts, thus minimizing waste generation. rsc.orgresearchgate.net

In Situ Generation of Thiocyanogen via Anodic Oxidation

A key feature of the electrochemical synthesis of aryl thiocyanates is the in situ generation of the active electrophile, thiocyanogen ((SCN)₂), directly from a simple thiocyanate salt like ammonium thiocyanate (NH₄SCN). ruhr-uni-bochum.dersc.org This process occurs at the anode, where the thiocyanate anion (SCN⁻) is oxidized to a thiocyanate radical (SCN•). rsc.orgnih.gov These radicals then dimerize to form thiocyanogen. rsc.org

(SCN)⁻ - e⁻ → SCN• 2 SCN• → (SCN)₂

This electrochemically generated thiocyanogen then reacts with the aromatic substrate, such as a phenol or an arylboronic acid, to yield the desired aryl thiocyanate. rsc.orgruhr-uni-bochum.de This approach has several advantages: it avoids the handling of potentially unstable and toxic halogenating agents, and the oxidation potential can be precisely controlled to minimize side reactions. nih.gov The process has been successfully applied to a wide range of substrates, including electron-rich arenes and imidazopyridines. rsc.org

Influence of Proton Donors on Electrochemical Thiocyanation

The reaction environment, particularly the presence of proton donors, can significantly influence the efficiency and outcome of electrochemical thiocyanation. The use of protic, but poorly nucleophilic, cosolvents like acetic acid or formic acid is a key feature in some successful protocols. ruhr-uni-bochum.de These solvents can stabilize the in-situ generated thiocyanogen and facilitate cathodic H₂ evolution. ruhr-uni-bochum.de

Studies on the influence of proton donors of varying strengths (e.g., acetic, trifluoroacetic, and perchloric acids) have shown that strong proton donors can affect the reactivity of thiocyanogen. researchgate.net For example, a strong acid like perchloric acid was found to form a hydrogen-bonded complex with thiocyanogen. researchgate.net This complex was less active in the subsequent thiocyanation reaction compared to free thiocyanogen. researchgate.net The oxidation of phenols is known to involve proton-coupled electron transfers, and the presence of proton acceptors (like the solvent or added bases) is crucial for the reaction to proceed efficiently. researchgate.net Therefore, the careful selection of solvents and additives, including proton donors, is critical for optimizing the electrochemical synthesis of aryl thiocyanates.

Summary of Electrochemical Thiocyanation
AspectDescriptionSignificanceReference
Core ProcessAnodic oxidation of thiocyanate anions (SCN⁻) to generate thiocyanogen ((SCN)₂) in situ.Avoids chemical oxidants, generates the reactive electrophile directly in the reaction medium. rsc.orgruhr-uni-bochum.denih.gov
Role of Proton DonorsProtic cosolvents (e.g., acetic acid) can stabilize (SCN)₂ and support the overall cell reaction.Optimizes reaction conditions and can improve yield and selectivity. ruhr-uni-bochum.de
Effect of Strong AcidsStrong proton donors (e.g., perchloric acid) can form less reactive hydrogen-bonded complexes with (SCN)₂.Demonstrates that pH and acid choice are critical parameters for controlling reactivity. researchgate.net

Mechanochemical Approaches for Thiocyanation of Phenols

Mechanochemistry, which uses mechanical force to induce chemical reactions, has emerged as a sustainable alternative to traditional solvent-based methods. birmingham.ac.uk These techniques, particularly ball milling, offer significant advantages in the synthesis of thiocyanatophenols by reducing solvent use, reaction times, and energy consumption. acs.orgnih.gov

Ball-milling (BM) techniques have been successfully employed for the C-H functionalization required for the thiocyanation of phenols and other aryl compounds. acs.orgacs.org In this method, the reactants are placed in a milling jar with grinding balls, and the mechanical energy from the milling action initiates the chemical reaction. birmingham.ac.ukacs.org This approach has been shown to produce a wide variety of aryl thiocyanates under mild conditions and in short reaction times. nih.govacs.org

Table 1: Mechanochemical Thiocyanation of Phenols via Ball Milling

Substrate Reagents Conditions Yield (%) Reference
Phenol NH₄SCN, (NH₄)₂S₂O₈, SiO₂ Ball Mill, RT, 30 min Good to Excellent nih.govacs.org
Substituted Phenols NH₄SCN, (NH₄)₂S₂O₈, SiO₂ Ball Mill, RT, 30-120 min 54-94% researchgate.net

This table is interactive and represents typical results from the cited literature.

A significant advantage of mechanochemical synthesis is its alignment with the principles of green chemistry, primarily through the use of solvent-free or neat reaction conditions. nih.govdergipark.org.tr Eliminating bulk solvents reduces chemical waste, lowers costs, and simplifies the process, making it more environmentally friendly. dergipark.org.tr The ball-milling approach for thiocyanation is conducted at room temperature and without solvents, representing a greener alternative to many solution-based methods that require heating and potentially hazardous solvents. nih.govresearchgate.netnih.gov

The "greenness" of a chemical process can be quantified using various mass-based green metrics. nih.gov Analysis of these metrics for the mechanochemical thiocyanation of aromatic compounds has shown it to be a more efficient and greener method compared to conventional solution-based syntheses. nih.govresearchgate.net Other solvent-free methods for the thiocyanation of phenols have also been developed, such as using aluminum chloride (AlCl₃) with ammonium thiocyanate at 70°C, which provides good to excellent yields of para-thiocyanated products. tandfonline.comresearchgate.net These solvent-free approaches are a crucial step toward more sustainable chemical manufacturing. dergipark.org.trrsc.org

Heterogeneous Catalysis in Thiocyanation

Heterogeneous catalysts, which exist in a different phase from the reactants, are central to green chemistry because they can be easily separated from the reaction mixture and reused. ijacskros.com This simplifies product purification and reduces waste. For the thiocyanation of phenols, several effective heterogeneous catalytic systems have been developed.

Silica-supported Brønsted acids, such as perchloric acid (HClO₄-SiO₂) and potassium bisulfate (KHSO₄-SiO₂), serve as efficient and reusable catalysts for the thiocyanation of aromatic compounds, including phenols. ijacskros.com These solid acid catalysts are prepared by adsorbing the acid onto the surface of silica (B1680970) gel. This process yields materials with high thermal and mechanical stability, large surface area, and low toxicity. ijacskros.com

In these reactions, the catalyst activates the thiocyanating agent (NH₄SCN) to facilitate the electrophilic substitution on the phenol ring. The reactions proceed smoothly under conventional heating in acetonitrile, with silica-supported perchloric acid generally showing higher efficiency than silica-supported potassium bisulfate in terms of reaction times and yields. ijacskros.com For example, phenol is converted to 4-thiocyanatophenol in 2.5-6 hours using SiO₂-HClO₄. A significant advantage is that the catalyst can be recovered by simple filtration and reused multiple times with only a slight reduction in activity. ijacskros.com

Table 2: Thiocyanation of Phenol using Silica-Supported Brønsted Acids

Catalyst Reaction Time Yield (%) Reusability Reference
SiO₂-HClO₄ 2.5 - 6 h Good to Excellent 4-5 cycles ijacskros.com

This table is interactive and summarizes findings from the cited literature.

Nanomagnetic iron(II,III) oxide (Fe₃O₄) has emerged as a highly effective catalyst for the regioselective thiocyanation of aromatic amines, anisols, and activated phenols. researchgate.net Fe₃O₄ nanoparticles act as a magnetically separable heterogeneous catalyst, which simplifies their removal from the reaction mixture using an external magnet. mdpi.comchemmethod.com This property makes them highly desirable for sustainable chemical processes. mdpi.com

In a typical procedure, nanomagnetic Fe₃O₄ catalyzes the oxidative thiocyanation of phenols using ammonium thiocyanate in the presence of a green oxidant like hydrogen peroxide (H₂O₂). researchgate.net The catalyst can be recovered and reused for several cycles without a significant loss of its catalytic activity. chemmethod.com The catalytic activity of Fe₃O₄ is attributed to its ability to act as a Lewis acid and facilitate the generation of the thiocyanate radical. mdpi.com This method provides high yields of the desired thiocyanatophenols under mild conditions. researchgate.net

Optimization of Reaction Conditions and Regioselectivity for Thiocyanatophenols

Achieving high yields and, critically, high regioselectivity is a primary goal in the synthesis of substituted phenols. For thiocyanation, the hydroxyl group of the phenol is a strong activating, ortho-, para-directing group. The desired regioselectivity—typically substitution at the para-position to the hydroxyl group—can be controlled by carefully optimizing reaction conditions.

The choice of catalyst, solvent, oxidant, and temperature all play crucial roles in determining the outcome of the reaction. For example, iron(III) chloride has been shown to be an effective Lewis acid catalyst for the para-selective thiocyanation of electron-rich arenes like phenols, using N-thiocyanatosaccharin as the electrophilic reagent. organic-chemistry.org Similarly, visible-light-mediated protocols using inexpensive ammonium thiocyanate and molecular oxygen as a green oxidant have been developed for the highly regioselective thiocyanation of phenols, yielding the para-substituted product. acs.org

In mechanochemical methods, it has been observed that the thiocyanation of phenol is exclusively at the para-position. acs.org However, for phenols with two strong electron-donating substituents, lower regioselectivity can occur as both groups can direct the substitution. acs.org The optimization process often involves screening different catalysts and reaction parameters to favor the formation of one isomer over others, thereby maximizing the yield of the target molecule, such as this compound. researchgate.netjchemlett.com

Mechanistic Investigations of Thiocyanation Processes Relevant to 3 Methoxy 4 Thiocyanatophenol

Radical Pathways in Oxidative Thiocyanation (e.g., •SCN Radical Formation)

Radical pathways are a common feature in oxidative thiocyanation reactions. These mechanisms hinge on the generation of the highly reactive thiocyanate (B1210189) radical (•SCN), which then attacks the aromatic ring.

One prominent method involves the use of visible light and a photosensitizer. acs.org In these systems, a photosensitizer, upon absorbing light, can transfer energy to molecular oxygen (O₂) to form singlet oxygen (¹O₂). acs.orgnih.gov This highly reactive singlet oxygen can then oxidize a thiocyanate anion (SCN⁻) via a single electron transfer (SET) to produce the thiocyanate radical (•SCN) and a superoxide (B77818) radical anion. acs.org The generated •SCN radical is electrophilic and readily attacks electron-rich aromatic systems like phenols. rsc.org For phenol (B47542) substrates, the •SCN radical typically attacks the C-4 position (para-position) to form a radical intermediate. acs.org Subsequent abstraction of a hydrogen atom, often by the superoxide radical anion, leads to re-aromatization and the formation of the final thiocyanated phenol product. acs.org

Electrochemical methods also provide a direct route to the •SCN radical. Through anodic oxidation, the thiocyanate anion can be oxidized to its radical form, which then participates in the reaction. mdpi.comnih.gov Another approach involves chemical oxidants like potassium persulfate (K₂S₂O₈), which can also facilitate the formation of the •SCN radical for the thiocyanation of activated aromatic compounds. jchemlett.comresearchgate.net

The general steps in a radical pathway can be summarized as:

Generation of •SCN radical: Achieved through photochemical, electrochemical, or chemical oxidation of a thiocyanate salt (e.g., NH₄SCN, KSCN). acs.orgmdpi.comjchemlett.com

Radical Addition: The electrophilic •SCN radical adds to the electron-rich aromatic ring of the phenol. rsc.org

Intermediate Formation: A radical intermediate is formed. acs.orgnih.gov

Oxidation/Re-aromatization: The intermediate is oxidized and loses a proton to yield the final aryl thiocyanate. rsc.org

Electrophilic Thiocyanation Mechanisms (e.g., SCN+ Electrophile)

Electrophilic thiocyanation involves the generation of a species that behaves as a thiocyanate cation (SCN⁺) or a related electrophilic equivalent. This electrophile is then attacked by the nucleophilic aromatic ring of the phenol.

A common strategy is the in situ generation of the electrophile from a thiocyanate salt and an oxidant or a halogenating agent. For instance, the reaction of N-bromosuccinimide (NBS) with potassium thiocyanate (KSCN) can produce an electrophilic thiocyanate precursor. mdpi.com This species is then attacked by the electron-rich phenol ring, with the substitution typically occurring at the para-position due to the strong directing effect of the hydroxyl group. mdpi.com

Lewis acids can be used to activate electrophilic N-thiocyanato reagents. Iron(III) chloride (FeCl₃), for example, has been shown to be an effective Lewis acid catalyst for the regioselective para-thiocyanation of activated arenes, including phenols, using N-thiocyanatosaccharin as the thiocyanating agent. nih.gov The Lewis acid activates the N-S bond, enhancing the electrophilicity of the SCN group and facilitating a rapid reaction. nih.gov

Other systems can generate electrophilic intermediates like thiocyanogen (B1223195), (SCN)₂, or thiocyanogen chloride. mdpi.comresearchgate.net Thiocyanogen can be produced via the oxidation of thiocyanate salts and subsequently attacks the aromatic substrate. The presence of a Lewis acid like zinc chloride can significantly enhance the reaction efficiency by activating the thiocyanogen molecule. researchgate.net

The general mechanism for electrophilic thiocyanation proceeds as follows:

Formation of Electrophile: An electrophilic species such as SCN⁺, (SCN)₂, or an activated N-thiocyanato complex is generated. mdpi.comnih.gov

Nucleophilic Attack: The π-system of the phenol ring attacks the electrophilic sulfur atom of the SCN group.

Sigma Complex Formation: A resonance-stabilized carbocation intermediate (an arenium ion or sigma complex) is formed.

Deprotonation: A base removes the proton from the carbon atom that bears the new SCN group, restoring aromaticity and yielding the product. mdpi.com

Single Electron Transfer (SET) Mechanisms

Single Electron Transfer (SET) mechanisms are fundamental to many modern thiocyanation methods, particularly those employing photoredox or electrochemical catalysis. acs.orgmdpi.com These pathways often initiate the formation of radical species, bridging the gap between purely ionic and radical reactions.

In photoredox catalysis, a photocatalyst (PC) such as Eosin (B541160) Y or a ruthenium/iridium complex absorbs visible light and enters an excited state (PC). nih.govrsc.org This excited state is a potent oxidant (or reductant). In a typical oxidative quenching cycle relevant to phenol thiocyanation, the excited photocatalyst (PC) accepts an electron from a thiocyanate anion (SCN⁻) in a SET event. acs.orgrsc.org This process generates the thiocyanate radical (•SCN) and the reduced form of the photocatalyst (PC•⁻). chemrevlett.com The photocatalyst is then regenerated to its ground state by an oxidant, often molecular oxygen, which in turn forms a superoxide radical anion (O₂•⁻). acs.orgrsc.org The •SCN radical proceeds to react with the phenol substrate as described in the radical pathway section.

Alternatively, a SET process can occur between the excited photocatalyst and the aromatic substrate itself, forming a radical cation of the arene. mdpi.com This radical cation is then highly susceptible to nucleophilic attack by the thiocyanate anion (SCN⁻). The resulting species is then oxidized to the final product. mdpi.com

Electrochemical methods also rely on SET. At the anode, a thiocyanate anion can undergo a direct single-electron-transfer to the electrode surface to form the thiocyanate radical, initiating the radical pathway. mdpi.comresearchgate.net

Key features of SET-mediated thiocyanation include:

Initiation: The process is initiated by a single electron transfer, either from the thiocyanate anion or the aromatic substrate. acs.orgmdpi.com

Catalysis: Often employs photoredox or electro-catalysis, allowing for mild reaction conditions. nih.govmdpi.com

Intermediate Species: Involves the formation of radical ions (substrate•⁺ or catalyst•⁻) and neutral radicals (•SCN). acs.orgrsc.org

Role of Catalytic Species and Oxidants in Reaction Pathways

In photochemical methods , organic dyes like Eosin Y and Rose Bengal, or transition metal complexes of Iridium and Ruthenium, serve as photocatalysts. nih.govrsc.org They absorb light energy to initiate SET processes. nih.gov The terminal oxidant in these reactions is frequently molecular oxygen from the air, which is considered a green and cost-effective reagent. acs.orgrsc.org

Electrochemical synthesis uses an electric current as the "reagent" to drive the oxidation. Anodic oxidation of the thiocyanate anion generates the •SCN radical or (SCN)₂ directly, avoiding the need for chemical oxidants and minimizing salt waste. mdpi.comresearchgate.net

In chemical oxidation methods , a wide array of oxidants and catalysts are employed.

Persulfates: Potassium persulfate (K₂S₂O₈) and ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) are common, inexpensive oxidants used to generate •SCN radicals for the thiocyanation of phenols and anilines. jchemlett.comresearchgate.netacs.org

Hypervalent Iodine Reagents: Reagents like iodosobenzene (B1197198) diacetate or (dichloroiodo)benzene can be used to generate electrophilic thiocyanating species from thiocyanate salts. mdpi.comarkat-usa.org

Lewis Acids: Iron(III) chloride (FeCl₃) can act as a Lewis acid catalyst to activate N-thiocyanato reagents, promoting an electrophilic pathway. nih.gov

Hydrogen Peroxide (H₂O₂): Used as a green oxidant in conjunction with catalysts like nanomagnetic Fe₃O₄ or heterogeneous acid catalysts to achieve thiocyanation in aqueous media. researchgate.netresearchgate.net

The table below summarizes various systems used for the thiocyanation of phenols and other activated arenes, highlighting the diversity of approaches.

MethodCatalyst/ActivatorOxidantThiocyanate SourcePrimary MechanismReference
PhotochemicalSinglet Oxygen (Photosensitizer-free)O₂ (Visible Light)NH₄SCNRadical (via SET) acs.org
PhotochemicalEosin Y / Rose BengalO₂ (Visible Light)NH₄SCNRadical (via SET) nih.govrsc.org
ElectrochemicalNone (Anode)Electric CurrentNH₄SCNRadical / Electrophilic mdpi.comresearchgate.net
ChemicalFeCl₃ (Lewis Acid)-N-thiocyanatosaccharinElectrophilic nih.gov
ChemicalNoneK₂S₂O₈ / (NH₄)₂S₂O₈KSCN / NH₄SCNRadical jchemlett.comresearchgate.netacs.org
ChemicalNBSNBSKSCNElectrophilic mdpi.com
ChemicalHeterogeneous Acid (e.g., SSA)H₂O₂KSCNElectrophilic researchgate.net

Influence of Substituent Effects on Thiocyanation Regioselectivity

The regiochemical outcome of the thiocyanation of substituted phenols is governed by the electronic and steric effects of the substituents already present on the aromatic ring. For a molecule like 3-Methoxy-4-thiocyanatophenol, the starting material is 3-methoxyphenol (B1666288). The directing influence of both the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups determines the position of the incoming thiocyanate group.

Both the hydroxyl and methoxy groups are strong electron-donating groups (EDG) and are ortho-, para-directors for electrophilic aromatic substitution. chemrxiv.orgnih.gov This is due to their ability to donate a lone pair of electrons to the aromatic ring through resonance, which stabilizes the positively charged intermediate (arenium ion) formed during the attack, particularly when the attack occurs at the ortho or para positions. chemrxiv.org

In the case of 3-methoxyphenol:

The hydroxyl group at C1 strongly directs incoming electrophiles or radicals to the C2 (ortho), C4 (para), and C6 (ortho) positions.

The methoxy group at C3 directs incoming groups to the C2 (ortho), C4 (ortho), and C6 (para) positions.

Both substituents cooperatively activate the C2, C4, and C6 positions. However, the C4 position is activated by both groups (para to -OH, ortho to -OCH₃), making it the most electron-rich and nucleophilic site. Furthermore, the hydroxyl group is generally a more powerful activating group than the methoxy group. Its para-directing effect is very strong. While attack at C2 and C6 is electronically feasible, the C4 position is often favored. Steric hindrance can also play a role, but the C4 position is relatively unhindered.

Studies on the thiocyanation of substituted phenols consistently show a strong preference for substitution at the position para to the hydroxyl group. researchgate.netnih.gov For 3-substituted phenols, the para-thiocyanated product is typically the major isomer formed. acs.orgnih.gov For example, the mechanochemical thiocyanation of 3-methylphenol and 3-methoxyphenol yielded the corresponding 4-thiocyanato products in 85% and 52% yield, respectively. nih.gov The lower yield for 3-methoxyphenol was attributed to some competition from the directing effect of the methoxy group, which led to a minor amount of the product thiocyanated at the C6 position (ortho to -OH, para to -OMe). nih.gov Nevertheless, the primary product results from substitution at the C4 position, confirming the dominant directing effect of the hydroxyl group to its para position.

Directing Effects of Substituents in 3-Methoxyphenol
PositionRelation to -OH (at C1)Relation to -OCH₃ (at C3)Combined Activation
C2orthoorthoStrongly Activated
C4paraorthoVery Strongly Activated (Major Product Site)
C5metametaDeactivated
C6orthoparaStrongly Activated

Advanced Spectroscopic Characterization Methodologies in Thiocyanatophenol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms, allowing for unambiguous structural assignment.

For 3-Methoxy-4-thiocyanatophenol, ¹H NMR spectroscopy identifies the chemical shifts and coupling patterns of all hydrogen atoms. Research findings have detailed these assignments in a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent. rsc.org The spectrum shows a singlet for the methoxy (B1213986) (-OCH₃) protons, a singlet for the phenolic hydroxyl (-OH) proton, and a set of signals in the aromatic region corresponding to the three protons on the benzene (B151609) ring. rsc.org The distinct splitting patterns (doublet and doublet of doublets) for the aromatic protons are dictated by their coupling with adjacent protons, confirming the 1,2,4-substitution pattern on the phenol (B47542) ring. rsc.org

¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]AssignmentReference
10.24Singlet (s)N/APhenolic -OH rsc.org
7.41Doublet (d)8.8Aromatic C₅-H rsc.org
6.58Doublet (d)2.4Aromatic C₂-H rsc.org
6.50Doublet of Doublets (dd)8.8, 2.4Aromatic C₆-H rsc.org
3.87Singlet (s)N/AMethoxy -OCH₃ rsc.org

Complementing the proton data, ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum for this compound shows eight distinct signals, corresponding to each unique carbon atom in the structure. rsc.org The chemical shifts of the aromatic carbons are influenced by the electronic effects of the hydroxyl, methoxy, and thiocyanate (B1210189) substituents. rsc.org The carbon atom of the methoxy group appears at a characteristic upfield shift, while the carbon atom of the thiocyanate group also has a specific resonance. rsc.org

¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) [ppm]AssignmentReference
162.3Aromatic C-OH rsc.org
159.9Aromatic C-OCH₃ rsc.org
135.5Aromatic C-H rsc.org
112.4Aromatic C-H rsc.org
109.5Aromatic C-SCN rsc.org
100.9Aromatic C-H rsc.org
99.0Thiocyanate -SCN rsc.org
56.6Methoxy -OCH₃ rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key functional groups are the hydroxyl (-OH), methoxy (-OCH₃), thiocyanate (-SCN), and the aromatic ring.

While a specific full spectrum for this compound is not detailed in the provided research, the characteristic absorption frequencies can be reliably predicted based on data from closely related analogs like 4-thiocyanatophenol and 2-methoxy-4-thiocyanatophenol. rsc.orgnih.gov The most diagnostic peak for this class of compounds is the sharp, strong absorption band corresponding to the stretching vibration of the thiocyanate group (ν S-C≡N), which typically appears in the range of 2150-2160 cm⁻¹. rsc.orgnih.gov The presence of the hydroxyl group is confirmed by a broad absorption band (ν O-H) in the high-frequency region, generally around 3100-3400 cm⁻¹. rsc.orgnih.gov

Expected Characteristic IR Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupReference
~3100 - 3400O-H StretchPhenolic -OH rsc.orgnih.gov
~2800 - 3000C-H StretchAromatic & Methoxy youtube.com
~2150 - 2160S-C≡N StretchThiocyanate rsc.orgnih.gov
~1500 - 1600C=C StretchAromatic Ring youtube.com
~1000 - 1300C-O StretchPhenol & Methoxy nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the confident determination of a molecule's elemental formula.

For this compound, HRMS analysis using Electrospray Ionization (ESI) in negative ion mode has been reported. rsc.org The analysis detected the deprotonated molecule [M-H]⁻, and its measured mass was found to be in excellent agreement with the calculated mass for the formula C₈H₆NO₂S⁻, thereby confirming the compound's identity and elemental composition. rsc.org

High-Resolution Mass Spectrometry (HRMS) Data for this compound

IonCalculated m/zFound m/zTechniqueReference
[M-H]⁻180.0119180.0114ESI-TOF rsc.org

In addition to molecular weight determination, the fragmentation pattern observed in a mass spectrum provides a fingerprint that can aid in structural elucidation. In Electron Ionization (EI) mass spectrometry of related thiocyanatophenols, common fragmentation pathways include the loss of small, stable molecules, which helps to piece together the molecular structure. nih.govacs.org

Application of Advanced Spectroscopic Techniques for Mechanistic Studies

Beyond static structural characterization, advanced spectroscopic methods are increasingly applied to perform mechanistic studies, providing insights into reaction pathways, kinetics, and the nature of transient intermediates.

For reactions involving thiocyanatophenols, several advanced techniques could offer significant mechanistic understanding. In-situ spectroscopic methods are particularly valuable. For example, an in-situ Fourier Transform Infrared (FTIR) spectroscopy experiment was used to monitor the formation of 4-thiocyanatophenol, confirming the appearance of the thiocyanate stretching frequency in real-time. rsc.org This approach could be directly applied to study the synthesis of this compound.

Furthermore, techniques such as LED-illuminated NMR (LED-NMR) spectroscopy have emerged as powerful tools for studying photochemical reactions. uni-regensburg.de This method allows for the direct observation of kinetic and structural data of species involved in a light-induced transformation, which would be applicable for investigating potential photochemical routes to thiocyanatophenols. uni-regensburg.de For detecting highly reactive and low-concentration intermediates that are invisible to standard NMR, Chemical Exchange Saturation Transfer (CEST) NMR serves as a novel tool for their detection and characterization. uni-regensburg.de

In the realm of mass spectrometry, advanced techniques like photoionization and photoelectron photoion coincidence spectroscopy are designed to selectively detect and identify elusive reactive intermediates such as radicals and carbenes. rsc.org The application of these methods to thiocyanation reactions could provide direct experimental evidence for proposed intermediates and help to unequivocally establish the reaction mechanism. rsc.org

Computational and Theoretical Chemistry Studies of Aryl Thiocyanates and Thiocyanatophenols

Molecular Orbital Calculations (e.g., AM1, PM3 Methods) and Electronic Structure Analysis

Molecular orbital (MO) theory is a cornerstone of computational chemistry, describing how atomic orbitals combine to form molecular orbitals that span the entire molecule. uni-muenchen.de Semi-empirical methods, such as Austin Model 1 (AM1) and Parametric Model 3 (PM3), offer a computationally efficient way to perform MO calculations by simplifying the complex equations of ab initio methods and incorporating parameters derived from experimental data. uni-muenchen.deresearchgate.net

Studies on phenylthiocyanate and its derivatives using AM1 and PM3 methods have provided significant insights into their electronic structure. rsc.org These calculations help in understanding the distribution of electrons within the molecule, identifying regions of high or low electron density, which are crucial for predicting reactivity. rsc.org For instance, these methods have been used to calculate atomic charges and bond orders, which can explain the stability of different conformations and the nature of the bonds within the triazeno group in related aryl compounds. scispace.com

While AM1 has been noted to provide better geometric parameters for some nitrogen-containing aromatic compounds, PM3 has shown better performance in representing charge redistribution in certain cases. scispace.com These methods are valuable for initial structural and electronic analysis before employing more computationally intensive techniques. uni-muenchen.de

Table 1: Overview of Semi-Empirical Molecular Orbital Methods

MethodFull NameKey FeaturesPrimary Application
AM1 Austin Model 1Based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. Parameterized to reproduce experimental heats of formation. uni-muenchen.deCalculation of ground-state geometries, heats of formation, and analysis of electronic structure. rsc.orgscispace.com
PM3 Parametric Model 3Also based on the NDDO approximation but with a different parameterization approach, often automatically generated. uni-muenchen.deSimilar to AM1, used for calculating molecular properties and electronic structures, with varying performance depending on the system. rsc.orgscispace.com

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations are instrumental in predicting the reactivity of molecules. scienceopen.comresearchgate.net Methods like Density Functional Theory (DFT) are frequently used to calculate the potential energy surface (PES) of a reaction, which maps the energy of a system as a function of its geometry. scienceopen.comresearchgate.net By identifying the lowest energy pathways on the PES, chemists can predict the most likely course of a chemical reaction. nih.govrsc.org

For aryl thiocyanates, these calculations can predict the most reactive sites for nucleophilic or electrophilic attack. researchgate.net For example, theoretical studies on phenylthiocyanate derivatives have explored reactivity at the cyano carbon, the sulfur atom, and the aryl carbon. rsc.org The insights from these calculations are crucial for designing new synthetic methods and understanding reaction mechanisms. nih.govrsc.org The development of automated reaction path search methods, such as the Artificial Force Induced Reaction (AFIR) method, further enhances the ability to predict unknown reactions and explore complex reaction networks without prior experimental data. nih.govscienceopen.com

Activation Energy Calculations and Transition State Analysis

A key aspect of predicting reaction rates is the calculation of the activation energy (Ea), which is the energy barrier that must be overcome for a reaction to occur. Quantum chemical calculations can determine the geometry and energy of the transition state (the highest point on the reaction pathway), which allows for the direct calculation of the activation energy. rsc.org

For reactions involving aryl thiocyanates, activation energy calculations can reveal the kinetic favorability of different reaction pathways. rsc.org For instance, in the reaction of substituted phenylthiocyanates with a nucleophile, calculations have shown that while attack at the aryl carbon might be thermodynamically preferred (leading to a more stable product), the activation energies determine the actual outcome. rsc.org Studies have indicated that for phenylthiocyanate and its 4-amino derivative, the kinetic preference is for attack at the cyano carbon, whereas for the 4-nitro derivative, reaction at both the aryl and cyano carbons is kinetically feasible. rsc.org This highlights the critical role of activation energy calculations in understanding and predicting chemical reactivity.

Modeling of Reaction Selectivity and Substituent Effects in Aryl Thiocyanates

Reaction selectivity—the preference for a reagent to react at one position over another—is a critical concept in organic synthesis. Computational models are highly effective at predicting and explaining the regioselectivity of reactions like the thiocyanation of phenols and anilines. acs.orgcapes.gov.brresearchgate.net

The electronic properties of substituents on the aromatic ring play a major role in directing the incoming thiocyanate (B1210189) group. acs.org For phenols and anilines, which contain activating, electron-donating groups (-OH and -NH2), electrophilic thiocyanation typically occurs at the para-position. acs.orgacs.org Computational studies can quantify the effect of different substituents. For example, studies on phenylthiocyanate derivatives with electron-donating (amino) and electron-withdrawing (nitro) groups show that these substituents significantly alter the reactivity and selectivity of the molecule. rsc.org The kinetic selectivity is highly dependent on the substituent present. rsc.org

Experimental and computational studies on other aryl systems have shown that substituent effects can be correlated with parameters like Hammett constants, which quantify the inductive electron-donating or -withdrawing character of a substituent. mit.edu This allows for the prediction of how a substituent like the methoxy (B1213986) group in 3-Methoxy-4-thiocyanatophenol would influence its reactivity profile. The presence of both an activating hydroxyl group and a methoxy group would be expected to strongly influence the regioselectivity of further reactions.

Table 2: Predicted Influence of Substituents on Electrophilic Aryl Thiocyanation

Substituent TypeExamplePredicted Effect on ReactivityPredicted Selectivity
Electron-Donating -OH, -NH2, -OCH3Increases reaction rateDirects incoming electrophile to ortho and para positions. acs.orgresearchgate.net
Electron-Withdrawing -NO2, -CNDecreases reaction rateDirects incoming electrophile to the meta position. rsc.org

Theoretical Studies on Thiocyanogen (B1223195) Generation and Reactivity

The electrophilic agent in many thiocyanation reactions is thiocyanogen, (SCN)₂. researchgate.net Theoretical studies, often combined with experimental techniques like cyclic voltammetry, have been crucial in understanding the generation and reactivity of this key intermediate. researchgate.net

Thiocyanogen is typically generated in situ from the oxidation of a thiocyanate salt. rsc.org Quantum chemical calculations have been employed to study the mechanism of its electrochemical generation from the thiocyanate anion. researchgate.net These studies indicate a complex mechanism involving the thiocyanate radical as an intermediate. researchgate.net

Once formed, the reactivity of thiocyanogen itself can be studied computationally. Theoretical investigations have examined its structure, vibrational frequencies, and molecular orbitals. researchgate.net Furthermore, studies have explored how its reactivity is affected by the reaction environment. For example, quantum chemical calculations showed that in the presence of a strong proton donor like perchloric acid, thiocyanogen can form a hydrogen-bonded complex, which reduces its activity in thiocyanation reactions. researchgate.net These theoretical insights are vital for optimizing reaction conditions for the synthesis of aryl thiocyanates.

Chemical Reactivity and Synthetic Transformations of Thiocyanatophenols

Nucleophilic Reactivity at the Thiocyanate (B1210189) Group

The thiocyanate (-SCN) group is characterized by a carbon atom that is susceptible to nucleophilic attack. This electrophilicity is a cornerstone of its reactivity, allowing for the formation of new carbon-heteroatom or carbon-carbon bonds. In the context of thiocyanatophenols, this reactivity is most notably demonstrated in intramolecular reactions where the adjacent phenolic hydroxyl group acts as an internal nucleophile.

Research into the thiocyanation of phenols has shown that if the thiocyanato group is introduced ortho to the hydroxyl group, a spontaneous or induced cyclization can occur. nih.gov The oxygen of the hydroxyl group can attack the electrophilic carbon of the thiocyanate, leading to the formation of a five-membered heterocyclic ring system. nih.gov This intramolecular nucleophilic attack is a key transformation, converting the acyclic phenol (B47542) into a more complex bicyclic structure. nih.gov

Conversion to Other Sulfur-Containing Functional Groups (e.g., Thiols, Thioethers, Thioesters)

Aryl thiocyanates are recognized as valuable precursors for a variety of other sulfur-containing functional groups. nih.gov This versatility allows chemists to use the thiocyanate as a stable, accessible entry point for installing more reactive or desired sulfur moieties.

Thiols: The conversion of organic thiocyanates to their corresponding thiols is a fundamental transformation. One effective method involves the use of phosphorus pentasulfide (P₂S₅) in refluxing toluene. beilstein-journals.org This approach avoids harsh reducing agents and provides a mild pathway to the thiol. For substrates like benzyl (B1604629) thiocyanates, the presence of an electron-donating methoxy (B1213986) group on the phenyl ring has been observed to accelerate the reaction rate, suggesting that 3-Methoxy-4-thiocyanatophenol would be a suitable substrate for this conversion to 3-Methoxy-4-mercaptophenol. beilstein-journals.org Other reductive methods, such as using zinc and hydrochloric acid or lithium aluminum hydride, can also achieve this transformation. beilstein-journals.org

Thioethers: Thioethers can be readily synthesized from thiocyanatophenols in a two-step sequence. First, the thiocyanate is reduced to the corresponding thiol (or thiophenolate anion under basic conditions). This intermediate can then be reacted with an alkyl halide or other electrophile in a standard Williamson ether-type synthesis to afford the desired thioether. cornell.edu This pathway highlights the role of the thiocyanate group as a masked thiol.

Thioesters: Similar to thioether synthesis, the generation of thioesters also proceeds through the thiol intermediate. After reduction of the thiocyanate, the resulting thiol can be acylated using reagents such as acyl chlorides or anhydrides to yield the corresponding thioester. This transformation further underscores the utility of the thiocyanate group as a versatile handle for introducing sulfur functionality. nih.gov

Cyclization Reactions to Form Heterocyclic Compounds (e.g., Benzothiazoles, Benzo[d]organic-chemistry.orgnih.govoxathiol-2-ones)

The bifunctional nature of thiocyanatophenols makes them excellent substrates for cyclization reactions, providing direct routes to important heterocyclic scaffolds.

Benzo[d] organic-chemistry.orgnih.govoxathiol-2-ones: When phenols are thiocyanated at the position ortho to the hydroxyl group, an intramolecular cyclization can occur. For example, the reaction of 3-methoxyphenol (B1666288) can lead to the formation of 3-methoxy-2-thiocyanatophenol, which subsequently cyclizes through the attack of the hydroxyl group onto the thiocyanate. nih.gov After hydrolysis of the resulting imine intermediate, this process yields 6-methoxybenzo[d] organic-chemistry.orgnih.govoxathiol-2-one. nih.gov This reaction demonstrates a powerful one-pot strategy for constructing this particular heterocyclic system directly from a substituted phenol. nih.gov

Benzothiazoles: The synthesis of benzothiazoles can be achieved from aniline (B41778) derivatives bearing a thiocyanate group. In a reaction analogous to the one described above, anilines substituted at the C-4 position can be thiocyanated ortho to the amino group. nih.gov The resulting intermediate readily undergoes in situ cyclization via nucleophilic attack of the amino group onto the thiocyanate, generating 1,3-benzothiazole-2-amines. nih.govresearchgate.net This strategy is a common and effective method for building the benzothiazole (B30560) core structure. indexcopernicus.comorganic-chemistry.org

Table 1: Representative Cyclization Reactions of Substituted Thiocyanato-Aromatics
Starting Material AnalogueReactionResulting HeterocycleReference
3-Methoxy-2-thiocyanatophenolIntramolecular cyclization followed by hydrolysis6-Methoxybenzo[d] organic-chemistry.orgnih.govoxathiol-2-one nih.gov
4-Substituted-2-thiocyanatoanilineIntramolecular cyclizationSubstituted 1,3-Benzothiazol-2-amine nih.gov

Thiocyanatophenols as Versatile Building Blocks in Organic Synthesis Pathways

The diverse reactivity of thiocyanatophenols establishes them as highly versatile building blocks in organic synthesis. Their utility stems from several key features:

Precursors to Multiple Functional Groups: As detailed previously, the thiocyanate moiety serves as a synthetic equivalent for thiols, thioethers, and thioesters, allowing for the strategic introduction of these groups into complex molecules. nih.gov

Access to Heterocyclic Systems: They are key intermediates in the synthesis of medicinally relevant heterocyclic compounds like benzothiazoles and benzoxathiolones. nih.gov The ability to form these rings in a single, often high-yielding step, is a significant advantage.

Orthogonal Reactivity: The phenol and thiocyanate groups possess different chemical properties. This allows for selective functionalization at one site while leaving the other intact for subsequent transformations, enabling complex, multi-step synthetic sequences.

The presence of two distinct reactive sites on a simple aromatic core makes this compound and related structures valuable starting materials for the construction of a wide array of more complex molecular architectures.

Dual Functionalization Strategies Involving Thiocyanato Groups

The presence of both a hydroxyl and a thiocyanato group on the same aromatic ring allows for dual functionalization strategies, wherein both groups are utilized to build molecular complexity. These strategies can be broadly categorized into two approaches: concerted/tandem reactions and sequential functionalization.

Tandem Cyclization Reactions: The most prominent example of a dual functionalization strategy is the intramolecular cyclization to form heterocycles like benzo[d] organic-chemistry.orgnih.govoxathiol-2-ones. nih.gov In this transformation, both the hydroxyl and thiocyanato groups participate concurrently in a single, orchestrated process to form a new ring. This approach is highly efficient as it forms multiple bonds and creates a complex bicyclic system from a simpler acyclic precursor in one pot. nih.gov

Sequential Site-Selective Reactions: An alternative strategy involves the selective reaction of one functional group, followed by a transformation of the second. For example, the phenolic hydroxyl group can be alkylated or acylated first. The modified intermediate, now bearing a protected or altered hydroxyl group, can then undergo a separate reaction at the thiocyanate position, such as reduction to a thiol. This orthogonal approach allows for the independent manipulation of each functional site, providing precise control over the final molecular structure. This step-wise method is fundamental in synthetic design, enabling the construction of target molecules with specific functionalities at desired locations.

Green Chemistry Principles and Sustainable Synthesis in Thiocyanatophenol Production

Development of Eco-Friendly and Environmentally Feasible Thiocyanation Protocols

The development of eco-friendly thiocyanation protocols for phenols is a significant area of research, aiming to replace hazardous reagents and solvents with more benign alternatives. jchemlett.comunife.it Traditional methods often involve toxic thiocyanating agents and volatile organic solvents, which pose environmental and health risks. jchemlett.com Green chemistry approaches seek to mitigate these issues through several strategies.

One key strategy is the use of ammonium (B1175870) thiocyanate (B1210189) (NH4SCN) as a readily available, inexpensive, and less hazardous source of the thiocyanate group. jchemlett.com Various protocols have been developed that utilize NH4SCN in conjunction with environmentally benign catalysts and oxidizing agents. jchemlett.com For instance, the use of AlCl3 as a promoter for the thiocyanation of phenols with NH4SCN under solvent-free conditions has been reported as a simple, efficient, and mild method. tandfonline.comtandfonline.com

Visible-light-mediated protocols represent another innovative and green approach. rsc.org These methods often operate at room temperature, using catalysts like eosin (B541160) Y and oxygen from the air as a green terminal oxidant, thus offering an ecologically benign and effective process. rsc.org The development of photocatalytic systems, such as those using a TiO2/MoS2 nanocomposite, further enhances the sustainability of thiocyanation by providing high yields and catalyst recyclability under visible light. rsc.org

Electrochemical methods also offer a sustainable alternative to traditional oxidative thiocyanation, which often relies on an excess of external oxidants. rsc.org Anodic oxidation of the SCN- anion provides a cleaner route for the synthesis of thiocyanated compounds. rsc.org

Furthermore, mechanochemistry, specifically ball-milling, has emerged as a powerful green technique for the thiocyanation of phenols. acs.orgnih.gov This solvent-free method proceeds at room temperature with short reaction times, offering a significant reduction in waste and energy consumption. acs.orgnih.gov

The table below summarizes various eco-friendly thiocyanation protocols for phenols.

Reagent/Catalyst SystemReaction ConditionsKey Advantages
AlCl3/NH4SCNSolvent-free, 70°CSimple, efficient, mild, good to excellent yields. tandfonline.comtandfonline.com
Ammonium persulfate / NH4SCNBall-milling, room temperatureSolvent-free, short reaction times, no workup, high yields. acs.orgnih.gov
Eosin Y / O2Visible light, room temperatureEcologically benign, simple to operate, uses a green terminal oxidant. rsc.org
TiO2/MoS2 nanocompositeVisible lightHigh isolated yield, substrate compatibility, simple workup, catalyst recyclability. rsc.org
Electrochemical synthesisAnodic oxidationAvoids stoichiometric oxidants, sustainable. rsc.org

Optimization for Reduced Reaction Times and Energy Consumption

Reducing reaction times and energy consumption are central tenets of green chemistry, directly impacting the economic and environmental viability of chemical processes. sigmaaldrich.comnih.gov In the context of thiocyanatophenol production, several strategies have been effectively employed to achieve these goals.

Microwave-assisted synthesis has been shown to significantly shorten reaction times compared to conventional heating methods. tandfonline.comrasayanjournal.co.in For example, a microwave irradiation method using polyethylene (B3416737) glycol (PEG) as a phase transfer catalyst can produce alkyl thiocyanates in a much shorter time frame than conventional heating. tandfonline.com The microwave-Fenton oxidation method has also been explored for the degradation of thiocyanate, demonstrating the potential of microwave energy to accelerate reactions. fao.orgresearchgate.net

Mechanochemical methods, such as ball-milling, offer a dramatic reduction in both reaction time and energy input. acs.orgnih.gov The thiocyanation of phenols can be achieved in a matter of hours at room temperature using this technique, completely eliminating the need for heating and solvents. acs.orgnih.gov This contrasts sharply with many solution-based methods that may require prolonged reaction times at elevated temperatures. acs.org

Photochemical and electrochemical methods also contribute to energy efficiency. rsc.orgnih.gov Visible-light-induced reactions can often be carried out at ambient temperature, harnessing light as a renewable energy source. rsc.org Similarly, electrochemical syntheses can proceed under mild conditions without the need for high temperatures. rsc.org

The following table provides a comparison of reaction times for different thiocyanation methods.

MethodTypical Reaction TimeEnergy Input
Conventional Heating2–3 hours to several hoursHigh
Microwave IrradiationMinutes to a few hoursModerate to High
Ball-Milling (Mechanochemistry)1-2 hoursLow
Visible-Light PhotocatalysisSeveral hoursLow (ambient light)

Catalyst Reusability and Waste Minimization Strategies

In the synthesis of thiocyanatophenols, the development of heterogeneous catalysts is a key strategy for achieving reusability. For instance, a TiO2/MoS2 nanocomposite used in the visible-light-mediated photocatalytic thiocyanation of indoles has been shown to be reusable, making the process more practical and environmentally friendly. rsc.org Similarly, the use of silica (B1680970) nanoparticles as a support for reagents like ammonium thiocyanate allows for the recovery and reuse of the silica, demonstrating a green and cost-effective approach. researchgate.net

Waste minimization in thiocyanation reactions is also achieved by moving away from stoichiometric reagents towards catalytic systems. nih.gov The use of catalytic amounts of a promoter like AlCl3 is preferable to older methods that might use stoichiometric amounts of hazardous reagents. tandfonline.com Furthermore, protocols that avoid the use of heavy metal catalysts are considered greener. jchemlett.com

Solvent-free reaction conditions, as seen in mechanochemical synthesis and some thermal methods, are highly effective in minimizing waste. tandfonline.comacs.orgnih.gov By eliminating the solvent, the largest component of waste in many chemical reactions is removed, leading to a significantly improved process mass intensity. acs.org

Strategies for waste minimization in thiocyanatophenol production are summarized below:

StrategyDescriptionExample
Catalyst Reusability Using catalysts that can be easily separated from the reaction mixture and reused in subsequent batches.Reusable TiO2/MoS2 nanocomposite in photocatalysis. rsc.org
Use of Catalytic vs. Stoichiometric Reagents Employing small, catalytic amounts of a substance to promote the reaction instead of stoichiometric quantities that are consumed.Catalytic use of AlCl3. tandfonline.com
Solvent-Free Reactions Conducting the reaction in the absence of a solvent, which is often the main source of waste.Ball-milling synthesis of aryl thiocyanates. acs.orgnih.gov
Avoiding Hazardous Reagents Replacing toxic and hazardous chemicals with safer alternatives.Using ammonium thiocyanate instead of more toxic thiocyanating agents. jchemlett.com

Solvent-Free and Low-Cost Reaction Conditions

The development of solvent-free and low-cost reaction conditions is a primary goal in green chemistry, aiming to make chemical manufacturing more sustainable and economically feasible. nih.govunife.itacs.org

Solvent-free thiocyanation of phenols has been successfully achieved through various methods. One notable example is the reaction of phenols with ammonium thiocyanate in the presence of AlCl3 at 70°C. tandfonline.comtandfonline.com This method is not only solvent-free but also utilizes inexpensive and readily available reagents. tandfonline.comtandfonline.com The absence of a solvent simplifies the work-up procedure and eliminates the environmental and health hazards associated with volatile organic compounds. tandfonline.com

Mechanochemistry, specifically ball-milling, provides another powerful solvent-free approach. acs.orgnih.gov This technique uses mechanical energy to drive the reaction between solids, completely avoiding the need for a solvent. acs.orgnih.gov The reaction between phenols, ammonium thiocyanate, and an oxidizing agent like ammonium persulfate can proceed efficiently at room temperature, making it a highly energy-efficient and low-cost option. acs.orgnih.gov

The use of low-cost and abundant materials is another key aspect. Ammonium thiocyanate is an inexpensive and widely available thiocyanating agent. jchemlett.com Similarly, catalysts and promoters like AlCl3 are common and not prohibitively expensive. tandfonline.com The development of protocols that utilize visible light as an energy source also contributes to lower costs, as it is a renewable and readily available resource. rsc.org

The table below highlights some examples of solvent-free and low-cost thiocyanation protocols.

ProtocolKey FeaturesCost-Saving Aspects
AlCl3/NH4SCNSolvent-free, thermal conditionsUse of inexpensive and common reagents (AlCl3, NH4SCN). tandfonline.comtandfonline.com
Ball-MillingSolvent-free, room temperatureNo solvent costs, low energy consumption. acs.orgnih.gov
Visible-Light PhotocatalysisAmbient temperature, uses light energyUtilizes a renewable energy source, often uses inexpensive dyes as photocatalysts. rsc.org

Future Research Directions for 3 Methoxy 4 Thiocyanatophenol

Development of Novel and More Efficient Thiocyanation Reagents

The introduction of the thiocyanate (B1210189) (-SCN) group onto an aromatic ring, known as thiocyanation, is a critical transformation. Historically, this has been achieved using reagents that can have drawbacks such as harsh reaction conditions or the generation of toxic byproducts. Future research is focused on creating milder, safer, and more efficient reagents and protocols.

A significant area of development is the move towards metal-free thiocyanation methods. jchemlett.com One promising approach involves the use of ammonium (B1175870) thiocyanate (NH₄SCN) in combination with an oxidant, which is an inexpensive and readily available thiocyanate source. jchemlett.comacs.org Recent studies have demonstrated singlet oxygen-mediated regioselective thiocyanation of phenols using NH₄SCN under visible light, avoiding the need for metal catalysts or photosensitizers. acs.org Another innovative method is the use of electrochemically generated thiocyanogen (B1223195), (SCN)₂, which acts as the electrophilic agent for thiocyanating hydroxy- and alkoxy-substituted benzenes. researchgate.net

Furthermore, the development of advanced electrophilic thiocyanating agents continues to be a priority. N-thiocyanatosaccharin has emerged as an effective reagent that can be activated by a mild Lewis acid catalyst for the rapid and high-yielding thiocyanation of activated arenes like phenols. organic-chemistry.org Research into reagents that offer improved stability, handling characteristics, and reactivity profiles will enable more controlled and efficient synthesis of compounds like 3-Methoxy-4-thiocyanatophenol.

Exploration of New Catalytic Systems for Enhanced Regioselectivity and Substrate Scope

Achieving high regioselectivity—the ability to introduce the thiocyanate group at a specific position on the aromatic ring—is paramount, particularly for complex molecules. The development of novel catalytic systems is central to this goal. While the directing effects of the existing methoxy (B1213986) and hydroxyl groups on the phenol (B47542) ring are powerful, catalysts can significantly enhance this selectivity and broaden the range of substrates that can be functionalized.

Iron(III) chloride has been identified as a highly effective and inexpensive Lewis acid catalyst for activating N-thiocyanatosaccharin, leading to excellent para-selectivity in the thiocyanation of electron-rich arenes. organic-chemistry.org Similarly, the efficiency of electrogenerated thiocyanogen can be significantly improved by the presence of zinc chloride as a Lewis acid. researchgate.net Future work will likely explore a wider array of earth-abundant metal catalysts and organocatalysts to provide milder reaction conditions and improved functional group tolerance.

Photocatalysis represents a rapidly advancing frontier. Visible-light-mediated protocols, some of which are photocatalyst-free, utilize molecular oxygen as a green terminal oxidant to generate thiocyanate radicals for the functionalization of phenols and anilines. acs.orgnih.govrsc.org Another green chemistry approach is mechanochemical synthesis, where ball-milling has been used for the solvent-free thiocyanation of phenols, anilines, and other aromatics. acs.org Expanding these catalytic methods will be crucial for synthesizing a wider library of thiocyanatophenol derivatives with high precision.

Advanced Mechanistic Insights through Integrated Experimental and Theoretical Approaches

A deeper understanding of the reaction mechanisms underpinning thiocyanation is essential for optimizing existing methods and designing new ones. The thiocyanation of phenols can proceed through different pathways, including electrophilic aromatic substitution or a radical-mediated process.

For instance, Lewis acid-catalyzed reactions with reagents like N-thiocyanatosaccharin are believed to proceed via a classical electrophilic substitution pathway. organic-chemistry.org In contrast, methods employing visible light and molecular oxygen are proposed to involve the generation of a thiocyanate radical (•SCN) through a single electron transfer (SET) process. acs.org This radical then attacks the electron-rich phenol ring. acs.org

Future research should integrate experimental studies with theoretical and computational chemistry. Experimental techniques such as kinetic analysis, in-situ spectroscopy, and cyclic voltammetry can provide valuable data on reaction rates and intermediates. researchgate.netresearchgate.net These findings can be coupled with computational modeling (e.g., Density Functional Theory) to map reaction energy profiles, elucidate transition state structures, and predict regiochemical outcomes. Such a combined approach will provide a comprehensive picture of the reaction dynamics, enabling the rational design of more selective and efficient catalytic systems.

Innovation in Derivatization Strategies for Advanced Organic Materials

The thiocyanate group is not merely a static functional group; it is a versatile synthetic intermediate that provides access to a wide range of other sulfur-containing functionalities. wikipedia.org Innovations in the derivatization of the thiocyanate moiety in this compound can unlock its potential for creating advanced organic materials and bioactive molecules.

The thiocyanate group can be readily transformed into thiols, disulfides, or thiocarbamates, which are important in medicinal chemistry and materials science. wikipedia.org Furthermore, the thiocyanate group is a key precursor for the synthesis of sulfur-containing heterocycles. For example, the reaction of C-4 substituted phenols can lead to the formation of benzo[d] acs.orgresearchgate.netoxathiol-2-ones. acs.org Similarly, aryl thiocyanates are used to construct 2-aminobenzothiazole (B30445) scaffolds, which are prevalent in pharmacologically active compounds. nih.gov

Future research should focus on developing novel, one-pot, or tandem reactions that utilize the thiocyanate group to build molecular complexity efficiently. This includes designing new cyclization strategies and cross-coupling reactions to forge new carbon-sulfur and carbon-nitrogen bonds, expanding the chemical space accessible from thiocyanatophenol precursors.

Expanding the Application of Thiocyanatophenols in Complex Chemical Synthesis

Functionalized phenols are critical starting materials in the synthesis of complex natural products and pharmaceuticals. The strategic placement of a versatile thiocyanate group on a methoxyphenol scaffold, as in this compound, makes it a highly valuable intermediate for multi-step synthetic campaigns.

The utility of related substituted phenols is well-established in the synthesis of complex drugs. For example, syntheses of the protein kinase inhibitors bosutinib (B1684425) and gefitinib (B1684475) have commenced from 3-methoxy-4-hydroxybenzoic acid and methyl 3-hydroxy-4-methoxybenzoate, respectively. mdpi.comnih.gov These examples underscore the strategic importance of this substitution pattern on the benzene (B151609) ring.

Future research should aim to incorporate this compound and its derivatives as key building blocks in the total synthesis of complex target molecules. The thiocyanate group can be carried through several synthetic steps before being converted at a late stage into a desired functionality, a strategy that can enhance synthetic efficiency. Exploring its use in diversity-oriented synthesis could also rapidly generate libraries of novel compounds for biological screening, further establishing the role of thiocyanatophenols as powerful intermediates in modern organic chemistry.

Q & A

Q. What analytical challenges arise in quantifying trace impurities in this compound?

  • Methodology :
  • HPLC-PDA : Uses C18 columns (5 µm, 250 mm) with gradient elution (water/acetonitrile + 0.1% TFA) to separate impurities (LOD < 0.1%) .
  • LC-HRMS : High-resolution mass spectrometry (Q-TOF) identifies unknown contaminants via exact mass matching .

Notes

  • Safety : Always consult GHS classifications (H302, H315, H319) for hazard mitigation .
  • Advanced Applications : Explore functionalization (e.g., coupling with alkyne derivatives for click chemistry) to expand utility in drug discovery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.